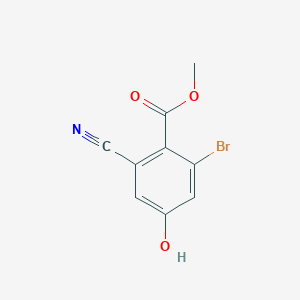

Methyl 2-bromo-6-cyano-4-hydroxybenzoate

CAS No.: 1805597-20-9

Cat. No.: VC2753728

Molecular Formula: C9H6BrNO3

Molecular Weight: 256.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805597-20-9 |

|---|---|

| Molecular Formula | C9H6BrNO3 |

| Molecular Weight | 256.05 g/mol |

| IUPAC Name | methyl 2-bromo-6-cyano-4-hydroxybenzoate |

| Standard InChI | InChI=1S/C9H6BrNO3/c1-14-9(13)8-5(4-11)2-6(12)3-7(8)10/h2-3,12H,1H3 |

| Standard InChI Key | BNNVKJXQQOZNPO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1Br)O)C#N |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1Br)O)C#N |

Introduction

Methyl 2-bromo-6-cyano-4-hydroxybenzoate is an organic compound that belongs to the class of substituted benzoates. It is characterized by its molecular formula and features a benzene ring with a bromine atom, a cyano group, and a hydroxyl group attached to it. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique functional groups and structural properties.

Synthesis

The synthesis of this compound typically involves several key steps, including bromination and cyanation processes. Industrial production often employs continuous flow reactors and automated control systems to optimize yield and purity. Advanced purification techniques, such as chromatography, are used to isolate high-quality products.

Biological Activity

The compound's mechanism of action involves interactions with biological systems, particularly through its functional groups. The bromine atom may facilitate nucleophilic attack by biological molecules, while the cyano group could participate in electron-withdrawing effects that influence reactivity. It is studied for its potential effects on enzyme inhibition and receptor modulation, making it significant in medicinal chemistry research.

Applications

Methyl 2-bromo-6-cyano-4-hydroxybenzoate has potential applications in drug development and material science due to its ability to participate in various chemical reactions. These reactions are essential for modifying the compound's structure to create derivatives with enhanced properties.

Comparative Analysis with Similar Compounds

While specific comparative data for methyl 2-bromo-6-cyano-4-hydroxybenzoate is limited, similar compounds like methyl 2-bromo-3-cyano-5-hydroxybenzoate have been studied for their antimicrobial and anticancer activities. These compounds generally exhibit moderate biological activity, with variations depending on the specific functional groups present.

Antimicrobial and Anticancer Activities

Although specific research findings for methyl 2-bromo-6-cyano-4-hydroxybenzoate are not detailed, related compounds have shown promising antimicrobial and anticancer effects. For instance, 2-bromo-3-cyano-5-hydroxybenzoic acid demonstrated significant antimicrobial efficacy against Gram-positive bacteria and anticancer activity against MCF-7 cells.

Data Tables

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | Antimicrobial Activity |

|---|---|

| 2-Bromo-3-cyano-5-hydroxybenzoic acid | Moderate |

| Methyl 2-bromo-3-cyano-5-hydroxybenzoate | Low |

Table 2: Anticancer Activity of Similar Compounds

| Compound | Anticancer Activity |

|---|---|

| 2-Bromo-3-cyano-5-hydroxybenzoic acid | High |

| Methyl 2-bromo-3-cyano-5-hydroxybenzoate | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume